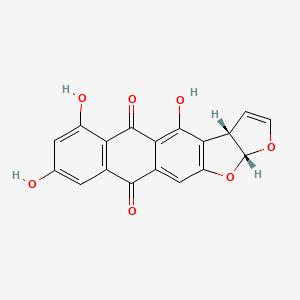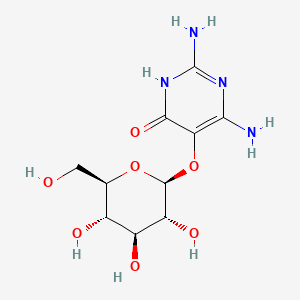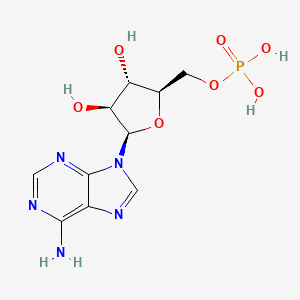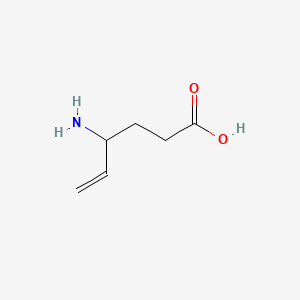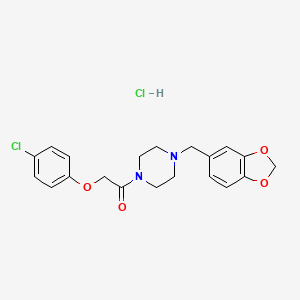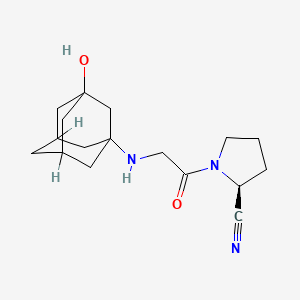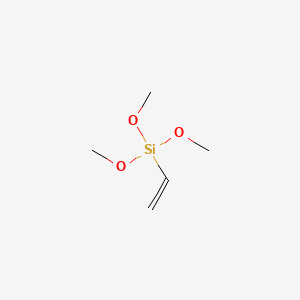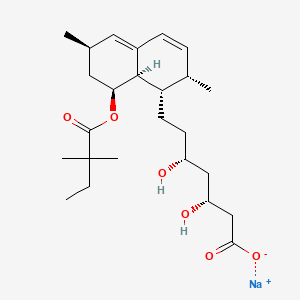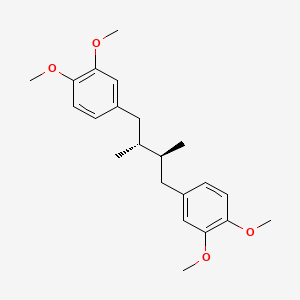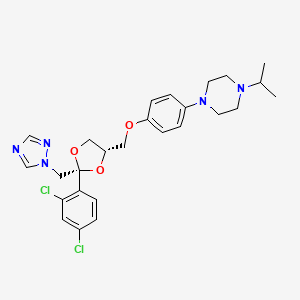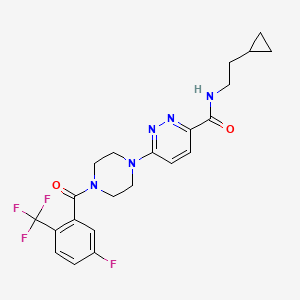
XEN 103
Übersicht
Beschreibung
XEN103 is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridazine ring, a piperazine moiety, and a trifluoromethyl group, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
XEN103 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
Target of Action
XEN 103, also known as N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide, primarily targets the enzyme Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids from saturated acyl-CoAs .
Mode of Action
This compound acts as a potent inhibitor of SCD1 . It blocks the activity of SCD1 in HepG2 cells with an IC50 of 12 nM .
Biochemical Pathways
The inhibition of SCD1 by this compound affects the biosynthesis of monounsaturated fatty acids, specifically introducing cis-double bonds in the Δ9 position . This alteration in the lipid metabolism pathway can lead to various downstream effects, including changes in cell membrane fluidity and function.
Pharmacokinetics
It’s noted that this compound exhibits potent inhibitory activity in both microsomal preparations and cultured cells , suggesting it has good cellular permeability
Result of Action
The inhibition of SCD1 by this compound has been shown to induce pronounced sebaceous gland atrophy in mouse skin . This suggests that this compound could potentially be used for the treatment of conditions associated with sebaceous gland hyperactivity, such as acne .
Action Environment
The effect of this compound is localized to the area of application, with no significant reduction in the number of sebaceous glands at skin areas distant from the treated sites . This indicates that the compound’s action, efficacy, and stability may be influenced by the local environment, including factors such as the presence of androgens .
Biochemische Analyse
Biochemical Properties
XEN 103 interacts with the enzyme Stearoyl-CoA Desaturase (SCD1), inhibiting its activity . The IC50 values for mSCD1 and SCD1 in HepG2 cells are 14 nM and 12 nM respectively .
Cellular Effects
This compound influences cell function by inhibiting SCD1, an enzyme involved in lipid metabolism . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the enzyme SCD1 . This inhibition can lead to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in lipid metabolism pathways, where it interacts with the enzyme SCD1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of XEN103 typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the piperazine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
XEN103 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazine derivatives, piperazine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:
- Pyridazine-3-carboxamide derivatives
- Piperazine-based drugs
- Trifluoromethyl-substituted benzoyl compounds
Uniqueness
XEN103 is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZSSLLJQUFMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F4N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

